molecular formula C20H23BrCl3NO2 B12753724 2-(4-Bromophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride CAS No. 119585-28-3

2-(4-Bromophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride

Cat. No.: B12753724
CAS No.: 119585-28-3
M. Wt: 495.7 g/mol
InChI Key: LOIOVIIONFSNJW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and dimethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a phenyl ring, followed by the introduction of a dimethylamino group through nucleophilic substitution. The final step involves esterification with 2,4-dichlorobenzoic acid under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride
  • 2-(4-Fluorophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride
  • 2-(4-Methylphenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride

Uniqueness

2-(4-Bromophenyl)-5-(dimethylamino)pentyl 2,4-dichlorobenzoate hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous.

Properties

CAS No.

119585-28-3

Molecular Formula

C20H23BrCl3NO2

Molecular Weight

495.7 g/mol

IUPAC Name

[2-(4-bromophenyl)-5-(dimethylamino)pentyl] 2,4-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C20H22BrCl2NO2.ClH/c1-24(2)11-3-4-15(14-5-7-16(21)8-6-14)13-26-20(25)18-10-9-17(22)12-19(18)23;/h5-10,12,15H,3-4,11,13H2,1-2H3;1H

InChI Key

LOIOVIIONFSNJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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